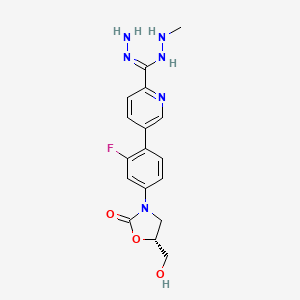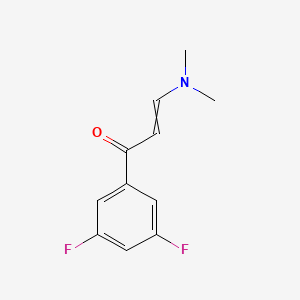
1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorphenyl)-3-(dimethylamino)prop-2-en-1-one ist eine synthetische organische Verbindung, die durch das Vorhandensein einer Difluorphenylgruppe und einer Dimethylaminogruppe gekennzeichnet ist, die an ein Propenon-Rückgrat gebunden sind.
Vorbereitungsmethoden
Die Synthese von 1-(3,5-Difluorphenyl)-3-(dimethylamino)prop-2-en-1-one umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 3,5-Difluorbenzaldehyd und Dimethylamin.
Reaktionsbedingungen: Die Reaktion wird unter basischen Bedingungen durchgeführt, oft unter Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat.
Syntheseweg: Der wichtigste Schritt beinhaltet die Kondensation von 3,5-Difluorbenzaldehyd mit Dimethylamin in Gegenwart einer Base, um das gewünschte Produkt zu bilden.
Industrielle Produktion: Im industriellen Maßstab kann der Prozess für höhere Ausbeuten und Reinheit optimiert werden, wobei oft kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden.
Chemische Reaktionsanalyse
1-(3,5-Difluorphenyl)-3-(dimethylamino)prop-2-en-1-one unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Substitution: Die Difluorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen die Fluoratome durch andere Nucleophile wie Amine oder Thiole ersetzt werden.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Basen (z. B. Natriumhydroxid), Säuren (z. B. Salzsäure) und Lösungsmittel (z. B. Ethanol, Dichlormethan). Die Reaktionsbedingungen variieren je nach der gewünschten Transformation und beinhalten oft kontrollierte Temperaturen und Reaktionszeiten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen substituierte Phenylderivate, Alkohole, Amine und Carbonsäuren.
Analyse Chemischer Reaktionen
1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and reaction times.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, amines, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorphenyl)-3-(dimethylamino)prop-2-en-1-one hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird weiterhin erforscht, ob es als therapeutisches Mittel eingesetzt werden kann, insbesondere bei der Behandlung von Krankheiten wie Krebs und bakteriellen Infektionen.
Industrie: Im Bereich der Materialwissenschaften wird es auf seine mögliche Verwendung bei der Entwicklung fortschrittlicher Materialien untersucht, darunter Polymere und elektronische Geräte.
Wirkmechanismus
Der Wirkmechanismus von 1-(3,5-Difluorphenyl)-3-(dimethylamino)prop-2-en-1-one beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und so deren Aktivität modulieren.
Beteiligte Signalwege: Sie kann verschiedene biochemische Signalwege beeinflussen, darunter solche, die an der Zellsignalübertragung, dem Stoffwechsel und der Genexpression beteiligt sind. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of 1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Difluorphenyl)-3-(dimethylamino)prop-2-en-1-one kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
Ähnliche Verbindungen: Verbindungen wie 1-(3,5-Dichlorphenyl)-3-(dimethylamino)prop-2-en-1-one und 1-(3,5-Dibromphenyl)-3-(dimethylamino)prop-2-en-1-one weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren Halogensubstituenten.
Einzigartigkeit: Das Vorhandensein von Fluoratomen in 1-(3,5-Difluorphenyl)-3-(dimethylamino)prop-2-en-1-one verleiht einzigartige Eigenschaften wie erhöhte Lipophilie, metabolische Stabilität und potenzielle biologische Aktivität, die es von seinen chlorierten und bromierten Gegenstücken unterscheidet.
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZWINPSKRVANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

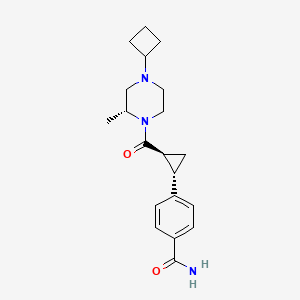
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
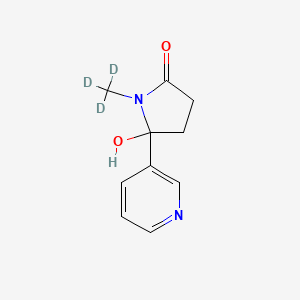

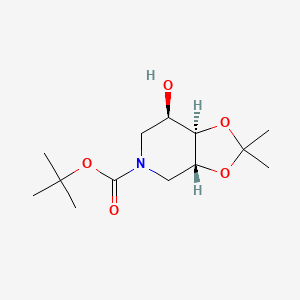

![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)

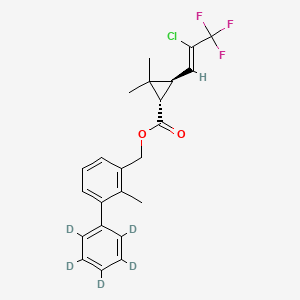
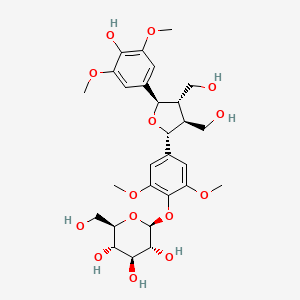

![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
